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Acetylenedicarboxylic Acid Methyl Ester

Cat. No.: B13362861
M. Wt: 128.08 g/mol
InChI Key: FSDQRHQVFPZDSO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of its Synthetic Utility

The chemistry of dimethyl acetylenedicarboxylate (B1228247) has a rich history spanning over 135 years. ox.ac.ukthieme-connect.com Its initial preparation, which remains relevant today, involves a multi-step synthesis. The process begins with the bromination of maleic acid to yield dibromosuccinic acid. chemicalbook.com This intermediate then undergoes dehydrohalogenation using a base like potassium hydroxide (B78521) to form acetylenedicarboxylic acid. chemicalbook.com The final step is a Fischer esterification of the dicarboxylic acid with methanol (B129727), typically catalyzed by sulfuric acid, to produce the target dimethyl acetylenedicarboxylate. chemicalbook.comorgsyn.org

While the fundamental preparation has seen little change, the scope of DMAD's applications in synthesis has evolved dramatically. Initially explored for its basic reactivity, its utility expanded significantly with the discovery and development of major reaction classes in organic chemistry. The pioneering work of chemists like Diels and Alder on cycloaddition reactions opened new avenues for DMAD's use. researchgate.net Over the decades, its role has grown from a simple dienophile to a multifaceted reagent employed in complex, multi-step syntheses and one-pot multicomponent reactions. thieme-connect.comresearchgate.net The interest and number of applications for DMAD have markedly increased in recent years, cementing its status as an indispensable tool in the synthetic chemist's arsenal. ox.ac.ukthieme-connect.com

Significance as a Versatile Building Block in Organic Synthesis

The significance of dimethyl acetylenedicarboxylate stems from its high electrophilicity, making it an excellent substrate for a wide range of nucleophilic and pericyclic reactions. chemicalbook.com This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of organic compounds, especially heterocycles. chemicalbook.com

DMAD's versatility is evident in its participation in several fundamental organic reactions:

Cycloaddition Reactions : As a highly activated alkyne, DMAD is a potent dienophile and dipolarophile. It readily participates in [4+2] Diels-Alder reactions with dienes to form substituted cyclohexadiene derivatives. chemicalbook.comchemicalbook.com It is also extensively used in [3+2] 1,3-dipolar cycloadditions and [2+2] cycloadditions, providing routes to various five- and four-membered heterocyclic and carbocyclic systems. thieme-connect.commdpi.com

Michael Additions : The electron-deficient nature of the alkyne makes DMAD a powerful Michael acceptor. chemicalbook.com It reacts with a wide variety of nucleophiles, including those based on nitrogen, sulfur, and oxygen, in a conjugate addition fashion. ox.ac.ukthieme-connect.com This reaction is often the initial step in tandem processes that lead to the formation of more complex heterocyclic structures, such as 1,3-thiazolidin-4-ones or 1,3-thiazin-4-ones from thioamides or thiourea (B124793) derivatives. thieme-connect.com

Multicomponent Reactions (MCRs) : DMAD is a key reagent in the development of MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. researchgate.net A common strategy involves the in situ generation of zwitterionic intermediates from the reaction of DMAD with nucleophiles like phosphines, amines, or isocyanides. ox.ac.ukmdpi.com These zwitterions can then be trapped by other electrophiles, leading to the efficient synthesis of highly substituted and complex molecules. researchgate.net

The following table summarizes the primary reaction types involving dimethyl acetylenedicarboxylate:

Reaction TypeRole of DMADTypical ReactantResulting Structure
Diels-Alder [4+2] Cycloaddition DienophileConjugated DienesSubstituted Cyclohexadienes
1,3-Dipolar [3+2] Cycloaddition Dipolarophile1,3-Dipoles (e.g., Azomethine Ylides)Five-membered Heterocycles (e.g., Pyrroles)
Michael Addition Michael AcceptorNucleophiles (Amines, Thiols)Substituted Alkenes, Heterocycles
Multicomponent Reactions Zwitterion PrecursorNucleophiles (e.g., Isocyanides)Highly Substituted Acyclic and Cyclic Systems

This broad reactivity profile allows DMAD to serve as a gateway to numerous important fused-ring heterocyclic systems that are otherwise difficult to access. chemicalbook.com

Current Research Landscape and Emerging Trends

The application of dimethyl acetylenedicarboxylate continues to expand into new areas of chemical science, driven by the demand for molecular diversity and efficient synthetic methods. ox.ac.uk Contemporary research highlights its utility in combinatorial chemistry and the development of novel multicomponent reactions for generating libraries of complex heterocyclic compounds. researchgate.netmdpi.com

Emerging trends focus on leveraging DMAD's unique reactivity for applications beyond traditional organic synthesis, particularly in materials science and catalysis.

Framework Materials : DMAD is utilized as one of the shortest linear organic linkers in the construction of crystalline, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). chemicalbook.com Its rigid structure and reactive handles are ideal for building well-defined, extended networks.

Dendrimer and Polymer Synthesis : The alkyne functionality serves as a spacer or core element in the synthesis of larger, well-defined macromolecules like dendrimers and chromophores. chemicalbook.com For instance, it has been used in the synthesis of indenoquinoxaline dendrons and bisarylacetylene chromophores. chemicalbook.com

Domino and Tandem Reactions : There is a growing focus on designing sophisticated one-pot reactions where DMAD is a key component. For example, copper(I)-catalyzed radical addition reactions with acetophenones yield furan (B31954) derivatives through a domino process. chemicalbook.com These strategies improve synthetic efficiency by minimizing purification steps and reducing waste.

Novel Heterocycle Synthesis : Researchers are continuously exploring new reactions of DMAD to access novel heterocyclic scaffolds. Recent examples include the synthesis of imidazo[1,5-b]pyridazine (B2384543) derivatives from the reaction of DMAD with 1,2-diamino-4-phenylimidazole. mdpi.com

The table below illustrates some of the emerging applications and research areas for dimethyl acetylenedicarboxylate.

Research AreaApplication of DMADExample
Materials Science Linear Linker/SpacerSynthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). chemicalbook.com
Macromolecular Chemistry Building BlockPreparation of dendrimers and bisarylacetylene chromophores. chemicalbook.com
Catalysis Substrate in Domino ReactionsCopper-catalyzed synthesis of furan derivatives from acetophenones. chemicalbook.com
Medicinal Chemistry Precursor to Bioactive ScaffoldsSynthesis of imidazo[1,5-b]pyridazines and other novel heterocycles. mdpi.com

The enduring and expanding utility of dimethyl acetylenedicarboxylate underscores its fundamental importance as a versatile building block, with its full potential still being explored in modern organic synthesis and materials science. ox.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O4 B13362861 Acetylenedicarboxylic Acid Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-4-oxobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c1-9-5(8)3-2-4(6)7/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDQRHQVFPZDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acetylenedicarboxylic Acid Methyl Ester and Its Analogs

Esterification Routes from Acetylenedicarboxylic Acid

The most direct methods for the preparation of dimethyl acetylenedicarboxylate (B1228247) involve the esterification of acetylenedicarboxylic acid. These methods are often favored for their simplicity and efficiency.

Acid-Catalyzed Esterification with Methanol (B129727)

A well-established and efficient method for synthesizing dimethyl acetylenedicarboxylate is the acid-catalyzed Fischer esterification of acetylenedicarboxylic acid with methanol. orgsyn.org This reaction is typically carried out by treating the acid or its salt with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A common procedure involves the reaction of the potassium acid salt of acetylenedicarboxylic acid with a mixture of methanol and concentrated sulfuric acid. The mixture is typically allowed to stand at room temperature for several days to ensure complete conversion. pearson.comrsc.org An improved version of this method involves refluxing the acid potassium salt with methanol and sulfuric acid. pearson.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of methanol. The subsequent elimination of water yields the desired diester. The final product is typically isolated by extraction and purified by distillation under reduced pressure, with yields reported to be in the range of 72-88%. pearson.comrsc.org

Below is a table summarizing the key reagents and conditions for this method.

ReactantsCatalystSolventReaction TimeTemperatureYield
Potassium acid salt of acetylenedicarboxylic acid, MethanolConcentrated Sulfuric AcidMethanol4 daysRoom Temperature72-88%

Multi-step Preparations via Dibromosuccinic Acid Intermediates

An alternative and historically significant route to acetylenedicarboxylic acid and its esters begins with the bromination of maleic acid to produce dibromosuccinic acid. chemicalbook.com This intermediate is then subjected to dehydrohalogenation to yield acetylenedicarboxylic acid. chemicalbook.comnih.govresearchgate.net The resulting acetylenedicarboxylic acid can then be esterified with methanol using an acid catalyst as described previously. chemicalbook.comsynarchive.com

The dehydrohalogenation step is typically achieved by treating α,β-dibromosuccinic acid with a base, such as potassium hydroxide (B78521) in methanol. nih.gov The reaction mixture is refluxed, leading to the elimination of two molecules of hydrogen bromide and the formation of the potassium salt of acetylenedicarboxylic acid. This salt can then be acidified and esterified.

A more direct multi-step approach to the methyl ester has also been developed, which avoids the isolation of acetylenedicarboxylic acid. This method involves the esterification of 2,3-dibromosuccinic acid with methanol in the presence of concentrated sulfuric acid to form 2,3-dibromo methyl succinate. organic-chemistry.org The subsequent step involves a refluxing reaction of the dibromo ester with an alkaline material in ethanol (B145695) to induce elimination and form dimethyl acetylenedicarboxylate. organic-chemistry.org

Another versatile multi-step synthesis has been developed for both achiral and chiral esters of acetylenedicarboxylic acid. rsc.orgorganic-chemistry.org This pathway involves the bromination of acetylenedicarboxylic acid, followed by treatment with phosphorus pentachloride to form dibromofumaryl chloride. This acid chloride is then esterified with the desired alcohol. The final step is a zinc-promoted debromination of the resulting dibromofumarate to yield the acetylenic diester in excellent yields. rsc.org

Alternative Synthetic Pathways

Beyond the direct esterification of acetylenedicarboxylic acid, other synthetic strategies have been explored to access dimethyl acetylenedicarboxylate and its analogs. These methods include oxidative coupling, carboxylation of acetylene (B1199291), and the synthesis of specialized chiral esters.

Oxidative Coupling of Methyl Propiolate

The synthesis of symmetrical diynes through the oxidative coupling of terminal alkynes is a well-known transformation in organic chemistry, with reactions such as the Glaser, Eglinton, and Hay couplings being prominent examples. organic-chemistry.orgrsc.orgmdpi.com These reactions typically employ a copper salt as a catalyst or stoichiometric reagent, often in the presence of an amine base and an oxidant like oxygen. organic-chemistry.orgrsc.org

The Glaser coupling involves the dimerization of terminal alkynes using a catalytic amount of a copper(I) salt, which is reoxidized by oxygen during the reaction. rsc.org The Hay coupling is a modification that uses a copper-TMEDA (tetramethylethylenediamine) complex, which offers better solubility in a wider range of solvents. organic-chemistry.orgrsc.org The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270) to effect the coupling. mdpi.com

The general mechanism for these couplings involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination from two such species or reaction with another copper(I) acetylide leads to the formation of the diyne and regeneration of the copper(I) catalyst in the catalytic versions.

While these methods are powerful for the synthesis of many symmetrical diynes, their specific application to the homocoupling of methyl propiolate to form dimethyl acetylenedicarboxylate is not extensively detailed in readily available literature. However, the underlying principles of these oxidative coupling reactions suggest their potential applicability for this transformation.

Coupling ReactionCatalyst/ReagentKey Features
Glaser CouplingCatalytic Copper(I) salt, OxygenOne of the earliest methods for alkyne homocoupling.
Hay CouplingCopper-TMEDA complex, OxygenImproved solubility of the catalyst complex, enhancing versatility.
Eglinton ReactionStoichiometric Copper(II) salt (e.g., Cu(OAc)2)Does not require an external oxidant; often uses pyridine as a solvent.

Carboxylation Reactions of Acetylene

A more fundamental approach to the synthesis of the acetylenedicarboxylic acid backbone involves the direct carboxylation of acetylene with carbon dioxide. This method is attractive from a green chemistry perspective as it utilizes readily available starting materials. youtube.com The reaction is typically carried out in the presence of a silver or copper catalyst and an amine base. wikipedia.org

The process involves the reaction of acetylene with carbon dioxide under pressure. The use of a silver(I) or copper(I) salt facilitates the carboxylation. wikipedia.org While this reaction can produce a mixture of acetylenemonocarboxylic acid and acetylenedicarboxylic acid, conditions can be optimized to favor the formation of the dicarboxylic acid. The resulting acetylenedicarboxylic acid can then be esterified to dimethyl acetylenedicarboxylate in a subsequent step.

Recent advancements have focused on developing a circular process where acetylene is doubly carboxylated in the presence of cesium carbonate. The resulting product is then hydrogenated and esterified with methanol, allowing for the regeneration and reuse of the base and catalyst. youtube.com

Preparation of Chiral Acetylenedicarboxylic Acid Esters

The synthesis of chiral esters of acetylenedicarboxylic acid is of interest for applications in asymmetric synthesis, particularly as chiral dienophiles in Diels-Alder reactions. rsc.orgorganic-chemistry.org Direct esterification of acetylenedicarboxylic acid with chiral alcohols can be complicated by the addition of the alcohol to the reactive triple bond. rsc.org

To circumvent this issue, a general multi-step method has been developed. rsc.org This approach begins with the conversion of acetylenedicarboxylic acid to dibromofumaryl chloride. This intermediate is then esterified with a chiral alcohol, such as methyl (S)-lactate or methyl (R)-mandelate, in the presence of pyridine. The final step is the debromination of the resulting chiral dibromofumarate using zinc to afford the desired chiral acetylenedicarboxylic acid ester in high yield. rsc.org This method has been successfully applied to synthesize esters that are not accessible through direct esterification. rsc.org

The synthesis of chiral esters can also be approached through other asymmetric methods, such as the dynamic kinetic resolution of racemic alcohols or the acylation of enantioenriched alcohols. While not specific to acetylenedicarboxylic acid esters, these general strategies represent potential pathways for their preparation.

Achiral and Chiral Ester Synthesis Methodologies

The synthesis of acetylenedicarboxylic acid esters, including the common dimethyl acetylenedicarboxylate (DMAD), can be achieved through several reliable methods. These approaches accommodate the preparation of both simple achiral esters and more complex chiral analogs by varying the alcohol reactant.

One of the most direct methods for preparing simple dialkyl esters like dimethyl acetylenedicarboxylate is the Fischer esterification of the corresponding acid or its salt. orgsyn.orgmasterorganicchemistry.com A well-established procedure involves treating the potassium acid salt of acetylenedicarboxylic acid with an excess of methanol, which acts as both reactant and solvent, in the presence of a strong acid catalyst such as concentrated sulfuric acid. orgsyn.org The mixture is typically allowed to stand for several days at room temperature. orgsyn.org Following the reaction period, the ester is isolated through a series of extraction and purification steps. orgsyn.org Washing the ether extracts with a sodium bicarbonate solution is a critical step to neutralize any remaining acid and prevent decomposition of the ester during the final distillation. orgsyn.org This method provides good yields, generally ranging from 72-88%. orgsyn.org

A more versatile and general methodology, suitable for synthesizing both achiral and a variety of chiral esters, begins with acetylenedicarboxylic acid and proceeds through a multi-step sequence. cdnsciencepub.com This approach circumvents potential side reactions, such as the addition of the alcohol to the reactive triple bond, which can sometimes complicate direct esterification. cdnsciencepub.com The process involves the conversion of acetylenedicarboxylic acid into dibromofumaryl chloride, which is then esterified with the desired alcohol, followed by a final elimination step to re-establish the alkyne functionality. cdnsciencepub.com

The key stages of this general synthesis are outlined below:

Bromination: Acetylenedicarboxylic acid is first brominated.

Acid Chloride Formation: The resulting dibromofumaric acid is treated with phosphorus pentachloride to yield dibromofumaryl chloride. cdnsciencepub.com Thionyl chloride is generally avoided as it can cause the liberation of bromine and lead to by-products. cdnsciencepub.com

Esterification: The acid chloride is then esterified using the desired alcohol (either achiral or chiral) in a solvent like carbon tetrachloride with pyridine as a catalyst. cdnsciencepub.com

Debromination: The final step is a zinc-promoted 2,3-dibromo elimination from the dibromofumarate ester to afford the target acetylenic diester in excellent yield. cdnsciencepub.com This step can be sensitive to the specific ester, sometimes requiring more activated zinc, such as an amalgamated form, for the reaction to proceed efficiently. cdnsciencepub.com

This synthetic route has proven effective for creating esters from more complex and sensitive chiral alcohols, such as the bis(methyl (S)-lactyl) ester. cdnsciencepub.comcdnsciencepub.com With the exception of the initial bromination of acetylenedicarboxylic acid (which has a yield of around 80%), each subsequent step in this sequence typically achieves a yield greater than 90%. cdnsciencepub.com

Table 1: General Synthesis of Acetylenedicarboxylic Acid Esters cdnsciencepub.com
StepReactantsProductTypical Yield
1Acetylenedicarboxylic Acid, BromineDibromofumaric Acid~80%
2Dibromofumaric Acid, Phosphorus PentachlorideDibromofumaryl Chloride>90%
3Dibromofumaryl Chloride, Alcohol (ROH), PyridineDibromofumarate Ester>90%
4Dibromofumarate Ester, ZincAcetylenedicarboxylic Acid Ester>90%
Stereoselective Approaches to Esterification

Stereoselective synthesis of acetylenedicarboxylic acid esters primarily involves the use of enantiomerically pure alcohols as starting materials. cdnsciencepub.com In this approach, the chirality is incorporated into the final molecule by the alcohol moiety itself, rather than by creating a stereocenter during the esterification reaction. The general synthesis via the dibromofumarate intermediate is particularly well-suited for this purpose, as it allows for the esterification with complex chiral alcohols under conditions that preserve their stereochemical integrity. cdnsciencepub.com For instance, the synthesis of bis(methyl (S)-lactyl) acetylenedicarboxylate is achieved by using methyl (S)-lactate in the esterification step of dibromofumaryl chloride. cdnsciencepub.com

While methods for asymmetric esterification, where a chiral catalyst induces stereoselectivity, are known in organic chemistry, their specific application to acetylenedicarboxylic acid is not widely documented in the provided sources. organic-chemistry.orgchemistryviews.org However, the principles of these stereoselective techniques offer potential pathways for creating chiral acetylenedicarboxylic acid derivatives.

Key theoretical stereoselective strategies could include:

Kinetic Resolution: This approach could be applied to a racemic mixture of a chiral alcohol. chemistryviews.org By reacting the racemic alcohol with an acetylenedicarboxylic acid derivative (like the acid chloride) in the presence of a chiral catalyst, one enantiomer of the alcohol would react faster than the other. chemistryviews.org This would result in the formation of an enantioenriched acetylenedicarboxylic acid ester and unreacted, enantioenriched alcohol. chemistryviews.org

Catalytic Asymmetric Esterification: This involves using a chiral catalyst to control the esterification of acetylenedicarboxylic acid with an achiral alcohol, where the process itself generates a new stereocenter. This is less directly applicable to standard acetylenedicarboxylate synthesis unless the alcohol substrate contains a prochiral center.

Solvent-Controlled Stereoselectivity: Research in other esterification reactions has shown that the choice of solvent can sometimes control the stereochemical outcome (e.g., inversion versus retention of configuration at a chiral center). rsc.org In a photochemically mediated esterification using triphenylphosphine (B44618), switching from trifluoromethylbenzene to acetonitrile (B52724) was found to dramatically shift the product ratio from 10:90 (retention:inversion) to 99.9:0.1. rsc.org While this specific method has not been applied to acetylenedicarboxylic acid, it highlights that reaction conditions can be a powerful tool for controlling stereoselectivity in ester formation.

Advanced Reaction Mechanisms and Transformative Pathways of Acetylenedicarboxylic Acid Methyl Ester

Cycloaddition Reactions

Acetylenedicarboxylic acid methyl ester, commonly known as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a highly versatile reagent in organic synthesis, largely owing to its electron-deficient triple bond. This electronic feature makes it an exceptional partner in various cycloaddition reactions, enabling the construction of a wide array of carbocyclic and heterocyclic frameworks. Its utility is most prominently displayed in Diels-Alder and 1,3-dipolar cycloadditions, where it serves as a potent dienophile and dipolarophile, respectively.

Diels-Alder Reactions: A Comprehensive Analysis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the formation of six-membered rings. DMAD's electron-withdrawing ester groups activate its alkyne bond, rendering it a highly reactive dienophile for reactions with a diverse range of conjugated dienes.

Dimethyl acetylenedicarboxylate readily engages with a variety of diene systems to afford cycloadducts that are precursors to numerous functionalized aromatic and hydroaromatic compounds. Its reactivity profile has been extensively studied with common dienes such as furan (B31954), 2,5-dimethylfuran, 1,3-cyclohexadiene, and anthracene. researchgate.net

The reaction conditions for these cycloadditions can significantly influence the reaction rates and yields. For instance, the use of microwave irradiation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) has been shown to dramatically accelerate the Diels-Alder reaction of DMAD with these dienes, leading to high yields of the corresponding [4+2] cycloadducts in a fraction of the time required for conventional heating methods. researchgate.net

Below is a table summarizing the Diels-Alder reactions of DMAD and its diethyl counterpart (DEAD) with various dienes under different conditions, highlighting the efficiency of microwave-assisted synthesis.

DieneDienophileClassical Conditions (Time, Yield)Microwave Conditions (Time, Yield)Reference
FuranDMAD24 h, 70%15 min, 92% researchgate.net
2,5-DimethylfuranDMAD18 h, 75%10 min, 95% researchgate.net
1,3-CyclohexadieneDMAD8 h, 80%5 min, 94% researchgate.net
AnthraceneDMAD2 h, 90%3 min, 98% researchgate.net
FuranDEAD24 h, 65%20 min, 88% researchgate.net
2,5-DimethylfuranDEAD18 h, 70%15 min, 90% researchgate.net
1,3-CyclohexadieneDEAD8 h, 78%7 min, 92% researchgate.net
AnthraceneDEAD2 h, 88%5 min, 95% researchgate.net

The reaction with furan derivatives is particularly noteworthy. The initial adducts from the cycloaddition of furans with DMAD are 7-oxabicyclo[2.2.1]hepta-2,5-diene derivatives. These adducts can be valuable intermediates, which upon further transformation, can lead to functionalized benzene (B151609) derivatives. thieme-connect.com The reaction of DMAD with substituted furans, such as 2-methylfuran, has also been explored, leading to the formation of substituted oxabicyclic compounds. mdpi.com

While DMAD typically functions as an electron-poor dienophile in normal-demand Diels-Alder reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. rsc.org In this context, highly electron-deficient heterocyclic azadienes, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, are employed as the diene component. nih.govsigmaaldrich.com These tetrazines react readily with electron-rich dienophiles. The rate of these cycloadditions increases with the electron-withdrawing capability of the substituents on the tetrazine ring. nih.gov The reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with electron-rich alkenes and alkynes provides a rapid route to highly substituted 1,2-diazines. nih.govsigmaaldrich.com

The synthesis of enantiomerically pure compounds via the Diels-Alder reaction is of significant interest. Asymmetric induction in the reaction of DMAD can be achieved through the use of chiral catalysts. Chiral Lewis acids are commonly employed to catalyze asymmetric Diels-Alder reactions, affording optically active six-membered rings. wiley-vch.denih.gov For instance, chiral bisoxazoline-metal complexes have been used as catalysts in asymmetric hetero-Diels-Alder reactions, achieving good yields and enantiomeric excesses. nih.gov While specific examples detailing the asymmetric cycloaddition of DMAD with high enantiomeric excess are part of a broader field of asymmetric catalysis, the principles are applicable. The catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer.

Solvent effects can also play a crucial role in the outcome of Diels-Alder reactions. The rate and yield of the reaction between euparin (B158306) (a natural furan derivative) and DMAD have been observed to increase with the polarity of the solvent. tandfonline.com This suggests a polar transition state or even a stepwise mechanism involving a zwitterionic intermediate in some cases. Similarly, studies on the cycloaddition of cyclopentadiene (B3395910) with various dienophiles have shown that cycloadduct yields increase with increasing solvent polarity. nih.gov For example, the reaction rate is significantly enhanced in water compared to organic solvents like hexane (B92381) or dichloromethane. nih.gov The solvent-free reaction of cyclopentadiene with DMAD can be vigorous, and the addition of a small amount of water can help to control the reaction temperature and improve the reaction's practicality. nih.gov

Transition metal catalysis offers alternative pathways for cycloaddition reactions. While rhodium catalysis is well-known for various cycloaddition processes, its specific application to the [4+2] Diels-Alder reaction of DMAD is part of the broader field of metal-catalyzed cycloadditions. Rhodium catalysts can be employed in tetradehydro-Diels-Alder reactions of enediynes, proceeding through novel mechanisms involving rhodacyclic intermediates. rsc.org Although distinct from the direct Diels-Alder reaction of DMAD, these catalyzed pathways highlight the versatility of metal catalysts in constructing cyclic systems.

1,3-Dipolar Cycloadditions

Beyond [4+2] cycloadditions, DMAD is an excellent dipolarophile for [3+2] cycloadditions with 1,3-dipoles, providing a powerful method for the synthesis of five-membered heterocyclic rings. thieme-connect.com This reaction class is valued for its high degree of regio- and stereoselectivity.

Azomethine ylides are common 1,3-dipoles that react with DMAD to form substituted pyrrolidines or pyrrolines. wikipedia.org These ylides, often generated in situ, undergo a concerted cycloaddition with the electron-deficient alkyne of DMAD. wikipedia.org This reaction can lead to the formation of up to four new contiguous stereocenters, making it highly valuable in the synthesis of complex molecules. wikipedia.org

Nitrile oxides are another class of 1,3-dipoles that readily react with alkynes like DMAD. youtube.com The cycloaddition of a nitrile oxide with DMAD leads to the formation of a highly functionalized isoxazole, which is a stable aromatic heterocycle. youtube.com These reactions are a reliable method for constructing this particular heterocyclic core. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the nitrile oxide adds across the triple bond of DMAD. youtube.com

The pyridine-catalyzed reaction of DMAD with N-tosylimines also proceeds through a 1,4-dipolar intermediate, which can be considered a type of 1,3-dipole for cycloaddition purposes, leading to the formation of highly substituted 1-azadienes. organic-chemistry.org

Reactions with Azomethine Ylides

This compound, a versatile reagent in organic synthesis, readily participates in 1,3-dipolar cycloaddition reactions with azomethine ylides. thieme-connect.comwikipedia.org These reactions provide a highly efficient and stereoselective route to various nitrogen-containing five-membered heterocycles, such as pyrrolidines and pyrrolines. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from a variety of precursors, including the thermal ring-opening of aziridines or the condensation of α-amino esters with aldehydes. wikipedia.orgnih.gov

The reaction between an azomethine ylide and dimethyl acetylenedicarboxylate (DMAD) is a concerted [3+2] cycloaddition. thieme-connect.com This process is highly stereospecific, where the stereochemistry of the azomethine ylide is transferred to the newly formed pyrrolidine (B122466) ring. The high regioselectivity of the reaction is governed by the electronic properties of both the dipole and the dipolarophile. wikipedia.org For instance, the reaction of azomethine ylides with the electron-deficient alkyne of DMAD leads to the formation of highly functionalized pyrrolidine derivatives with the creation of up to four new contiguous stereocenters. wikipedia.org

A variety of substituted pyrrolidines can be synthesized using this methodology. For example, the reaction of the azomethine ylide generated from benzyl-(methoxymethyl)[(trimethylsilyl)methyl]amine with trans-aryl acrylates in the presence of a catalytic amount of trifluoroacetic acid affords the corresponding trans-pyrrolidine derivatives. nih.gov Similarly, azomethine ylides generated from the deprotonation of α-imino-esters react with unsaturated 2π-electron components in the presence of a KF/Al2O3 catalyst to yield pyrrolidines with high regio- and diastereoselectivity. nih.gov

Reactivity with Nitrones and Azides

Dimethyl acetylenedicarboxylate is a highly effective dipolarophile in 1,3-dipolar cycloaddition reactions with other nitrogen-containing 1,3-dipoles, such as nitrones and azides. thieme-connect.com These reactions serve as powerful tools for the synthesis of various five-membered heterocyclic systems.

With nitrones, DMAD undergoes a [3+2] cycloaddition to furnish isoxazoline (B3343090) derivatives. thieme-connect.com For example, the reaction of N-benzyl fluoro nitrones with DMAD, often accelerated by the use of ionic liquids, provides a one-pot synthesis of novel isoxazoline and isoxazolidine (B1194047) derivatives. thieme-connect.com An interesting case involves the reaction of nitrones derived from benzaldehydes bearing an olefinic dipolarophile at the ortho-position with DMAD. This setup allows for an intermolecular 1,3-dipolar cycloaddition followed by an intramolecular 1,3-dipolar cycloaddition, providing a unique example of a double cycloaddition. oup.com

The reaction of DMAD with azides, known as the Huisgen [3+2] cycloaddition, is a cornerstone reaction in heterocyclic chemistry, yielding 1,2,3-triazole derivatives. thieme-connect.comresearchgate.net This reaction is highly versatile and has been applied to a wide range of azide (B81097) substrates. For instance, the reaction of o-diazidobenzene with DMAD in diethyl ether at room temperature produces 1,2-bis(4,5-dicarbomethoxy-1,2,3-triazol-1-yl)benzene in good yield. cdnsciencepub.com Similarly, o-azidoaniline reacts with DMAD to give dimethyl 2-(4,5-dicarbomethoxy-1,2,3-triazol-1-yl) anilinofumarate. cdnsciencepub.com The reaction can also be performed under microwave irradiation in a solvent-free environment, as demonstrated by the synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate from trimethylsilyl (B98337) azide and DMAD. thieme-connect.com

Formation of Five-Membered Heterocycles

Beyond the previously mentioned reactions with azomethine ylides, nitrones, and azides, dimethyl acetylenedicarboxylate is instrumental in the synthesis of a diverse array of other five-membered heterocycles. thieme-connect.comsemanticscholar.org Its electrophilic nature allows it to react with various nucleophilic substrates, often initiating a sequence of reactions that culminates in the formation of a heterocyclic ring. thieme-connect.commdpi.com

One common strategy involves an initial Michael addition to the activated alkyne of DMAD, followed by an intramolecular cyclization. thieme-connect.com This approach is particularly effective for the synthesis of sulfur and nitrogen-containing heterocycles. For example, the reaction of thiosemicarbazone derivatives with DMAD can yield five-membered S,N-heterocycles like thiazolines. semanticscholar.org The reaction of thioamides, thiosemicarbazides, and thiourea (B124793) derivatives with DMAD is a convenient method for preparing 1,3-thiazolidin-4-ones. thieme-connect.com

Furthermore, DMAD can react with various dinucleophiles to construct heterocyclic systems. mdpi.com For instance, its reaction with 1,2-diamino-4-phenylimidazole in the presence of a catalytic amount of acetic acid provides an effective route to imidazo[1,5-b]pyridazine (B2384543) derivatives. mdpi.com The reaction proceeds via a Michael addition followed by cyclization.

[2+2] Cycloadditions and Formal [2+2] Cycloadditions

While [3+2] and [4+2] cycloadditions are more common for dimethyl acetylenedicarboxylate, it can also participate in [2+2] cycloaddition reactions under specific conditions. thieme-connect.com These reactions typically occur with electron-rich alkenes or other suitable π-systems, leading to the formation of cyclobutene (B1205218) derivatives. For example, the reaction of thiazole (B1198619) derivatives with DMAD can unexpectedly lead to products resulting from a sequence initiated by a [2+2] cycloaddition of DMAD to the formal carbon-carbon double bond of the thiazole ring. thieme-connect.com

In addition to true [2+2] cycloadditions, DMAD can undergo formal [2+2] cycloadditions. These are reactions that yield a product structurally equivalent to a [2+2] adduct, but the mechanism is not a concerted pericyclic reaction. A notable example is the pyridine-catalyzed reaction of DMAD with aldehydes, which leads to 2-oxo-3-benzylidenesuccinates. acs.orgorganic-chemistry.org The reaction is initiated by the formation of a 1,4-dipolar intermediate from pyridine (B92270) and DMAD. This intermediate then reacts with an aldehyde to form a zwitterionic species, which, after a mdpi.comnih.gov-hydrogen shift and elimination of pyridine, affords the final product. organic-chemistry.org This transformation is considered a formal [2+2] cycloaddition. acs.org

Higher-Order Cycloadditions (e.g., [8+2])

Dimethyl acetylenedicarboxylate can also participate in higher-order cycloaddition reactions, such as [8+2] cycloadditions, providing access to larger ring systems. thieme-connect.com These reactions are particularly useful for the synthesis of ten-membered rings and other complex polycyclic structures. thieme-connect.comresearchgate.net The [8+2] cycloaddition typically involves the reaction of a tetraene with a tetraenophile, like DMAD. thieme-connect.com

The reaction of dienylfurans and dienylisobenzofurans with DMAD has been investigated as a potential route to [8+2] cycloadducts. pku.edu.cnacs.orgsigmaaldrich.com Theoretical studies using Density Functional Theory (DFT) have revealed that the mechanisms of these reactions are complex and can vary depending on the substrate. pku.edu.cnacs.org For dienylfurans, the reaction is proposed to be a stepwise process initiated by the attack of the diene substituent on the furan to DMAD, forming a diradical intermediate that then cyclizes. pku.edu.cnacs.org

In contrast, the [8+2] cycloaddition of dienylisobenzofurans with DMAD is suggested to proceed through an initial [4+2] cycloaddition of the diene in the furan ring with DMAD. This is followed by a rate-determining stepwise mdpi.comacs.org-vinyl shift to form the final [8+2] product. pku.edu.cnacs.org An experimental study on the reaction of vinylphenylfuran with DMAD showed that under thermal conditions, an isomer of the expected [8+2] product, an expoxyphenanthrene, was formed. nih.govacs.org The proposed mechanism involves an intermolecular Diels-Alder reaction, followed by an intramolecular alkene-alkene coupling to generate a diradical species, which then undergoes a mdpi.comnih.gov-H shift. nih.govacs.org

Nucleophilic Addition Reactions (Michael-type Additions)

Due to the electron-withdrawing nature of the two ester groups, the triple bond of dimethyl acetylenedicarboxylate is highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgchemicalbook.com This reactivity makes DMAD an excellent Michael acceptor in conjugate addition reactions. thieme-connect.comorganic-chemistry.org

Reactivity with Nitrogen Nucleophiles

A wide variety of nitrogen nucleophiles readily add to the triple bond of DMAD in a Michael-type fashion. thieme-connect.com Primary and secondary amines, for instance, react with DMAD to form enamines. researchgate.net The reaction of primary amines with aldehydes and ketones typically leads to the formation of an imine or Schiff base through a nucleophilic addition followed by the elimination of water. brainkart.com In the context of DMAD, the initial nucleophilic addition of the amine to the alkyne is a key step. researchgate.net

Theoretical studies on the Michael addition of amines to DMAD suggest a stepwise mechanism proceeding through a zwitterionic intermediate. researchgate.net The reaction of benzylamine (B48309) with DMAD has been investigated in detail, revealing the participation of reactant, transition state, and product complexes, with the 1,3-prototropic shift occurring through the benzylamine molecule. researchgate.net

The addition of nitrogen nucleophiles to DMAD is a fundamental step in the synthesis of numerous heterocyclic compounds. mdpi.com As previously mentioned, the reaction of 1,2-diamino-4-phenylimidazole with DMAD commences with a Michael addition of one of the amino groups to the alkyne, which is then followed by cyclization to form an imidazo[1,5-b]pyridazine derivative. mdpi.com Similarly, the reaction of 2-pyridone with DMAD results in a Michael addition product. rsc.org

The regioselectivity of the nucleophilic addition can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, an anti-Michael or α-addition can be observed, where the nucleophile adds to the α-carbon of an activated olefinic compound. nih.gov The direct nucleophilic addition of alkyl amines to the α(δ')-carbon atom of dimethyl (E)-hex-2-en-4-ynedioate has been reported to generate α,β-dehydroamino acid derivatives. nih.govresearchgate.net

Below is a table summarizing some of the reactions of this compound discussed.

Section Reactant Product Type Reaction Type
3.1.2.1Azomethine YlidesPyrrolidines/Pyrrolines1,3-Dipolar Cycloaddition
3.1.2.2NitronesIsoxazolines/Isoxazolidines1,3-Dipolar Cycloaddition
3.1.2.2Azides1,2,3-Triazoles1,3-Dipolar Cycloaddition
3.1.2.3ThiosemicarbazonesThiazolinesMichael Addition/Cyclization
3.1.3Thiazole DerivativesCyclobutene Derivatives[2+2] Cycloaddition
3.1.3Aldehydes (with Pyridine)2-Oxo-3-benzylidenesuccinatesFormal [2+2] Cycloaddition
3.1.4DienylfuransExpoxyphenanthrenes[8+2] Cycloaddition Isomer
3.2.1Primary/Secondary AminesEnaminesMichael Addition

Interactions with Sulfur Nucleophiles

The reaction of dimethyl acetylenedicarboxylate with sulfur nucleophiles is a robust method for the synthesis of various sulfur-containing heterocyclic compounds. Thioamides, thiosemicarbazides, and thiourea derivatives are common reactants in these syntheses. capes.gov.br The general mechanism involves the initial Michael-type addition of the sulfur atom to one of the sp-hybridized carbons of DMAD. capes.gov.br This attack on the triple bond leads to the formation of a thiolactam intermediate. capes.gov.br Subsequent intramolecular cyclization, typically through the aminolysis of an ester group, results in the formation of five- or six-membered heterocyclic rings such as 1,3-thiazolidin-4-ones or 1,3-thiazin-4-ones, depending on the structure of the sulfur nucleophile and the reaction conditions. capes.gov.brrsc.org

For instance, the reaction between thiosemicarbazone derivatives and DMAD can be influenced by the solvent and reaction conditions. In ethyl acetate, the reaction yields thiazoline (B8809763) structures, while in dry methanol (B129727), a different structural isomer can be formed. capes.gov.brresearchgate.net This highlights the tunability of the reaction to achieve specific isomeric products. The reaction of thioketones with DMAD can proceed via a hetero-Diels-Alder reaction, where the thioketone acts as a heterodiene, to form thiopyran derivatives. nih.gov

The versatility of these reactions is further demonstrated by the synthesis of more complex sulfur-containing heterocycles. For example, 1,2-dithiole-3-thiones can undergo cycloaddition with DMAD to afford 1,3-dithiole derivatives. mdpi.com These reactions underscore the importance of DMAD in generating a diverse range of sulfur-containing heterocycles, many of which are of interest in medicinal chemistry. capes.gov.br

Table 1: Reactions of DMAD with Sulfur Nucleophiles

Sulfur Nucleophile Reaction Type Product
Thioamides/Thioureas Michael Addition / Cyclization 1,3-Thiazin-4-ones, 1,3-Thiazolidin-4-ones capes.gov.br
Thiosemicarbazones Michael Addition / Cyclization Thiazolines capes.gov.brresearchgate.net
Hetaryl/Aryl Thioketones Hetero-Diels-Alder Thiopyran derivatives nih.gov
1,2-Dithiole-3-thiones Cycloaddition 1,3-Dithiole derivatives mdpi.com

Additions Involving Oxygen Nucleophiles

The reactions of dimethyl acetylenedicarboxylate with oxygen nucleophiles, such as alcohols and phenols, are fundamental transformations in organic synthesis. These reactions are typically characterized by the nucleophilic addition of the oxygen atom to the electrophilic alkyne of DMAD. Alcohols and phenols, being weak nucleophiles, often require acid catalysis to facilitate the reaction. mdpi.com The initial addition results in the formation of an enol ether intermediate, which can then undergo further reactions.

The nature of the alcohol (primary, secondary, or tertiary) can influence the reactivity and the products formed. researchgate.net While alcohols are generally neutral, phenols exhibit weak acidity due to the resonance stabilization of the phenoxide ion, which can enhance their nucleophilicity. researchgate.net The addition of alcohols to DMAD can lead to the formation of stable dialkyl (Z)- and (E)-2,3-dimethoxybut-2-enedioate.

In the context of multicomponent reactions, the zwitterionic intermediate formed from DMAD and a nucleophile can be trapped by an alcohol. For example, the reaction of triphenylphosphine (B44618) and DMAD in the presence of an alcohol leads to the formation of stabilized phosphorus ylides. mdpi.com This demonstrates the ability of oxygen nucleophiles to participate in more complex transformations initiated by DMAD.

Furthermore, the development of methylation methods for oxygen nucleophiles using reagents like dimethyl carbonate (DMC) provides a safer alternative to traditional hazardous methylating agents. rsc.org While not a direct reaction of DMAD, it highlights the broader context of reactions involving oxygen nucleophiles and methylating agents.

Reactions with Carbon-Carbon Double Bonds

Dimethyl acetylenedicarboxylate is a highly effective dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings. mdpi.com The electron-withdrawing nature of the two methoxycarbonyl groups significantly activates the alkyne for [4+2] cycloaddition reactions with a wide variety of conjugated dienes. rsc.org These reactions are stereospecific and provide a direct route to functionalized cyclohexadiene derivatives.

The scope of dienes that react with DMAD is broad and includes cyclic dienes like furan and 1,3-cyclohexadiene, as well as acyclic dienes. organic-chemistry.org The reaction conditions can be varied, with thermal and microwave-assisted methods being commonly employed to promote the cycloaddition. organic-chemistry.org For instance, ultrasonic irradiation has been shown to promote the Diels-Alder reaction of substituted furans with DMAD, leading to functionalized oxabicyclic alkenes in good yields. rsc.org

Table 2: Cycloaddition Reactions of DMAD with Dienes

Diene Reaction Type Product Conditions
Furan, 2,5-Dimethylfuran Diels-Alder [4+2] Oxabicyclic Alkenes Microwave Irradiation organic-chemistry.org
1,3-Cyclohexadiene Diels-Alder [4+2] Bicyclic Alkene Microwave Irradiation organic-chemistry.org
Anthracene Diels-Alder [4+2] Substituted Ethane Bridge Microwave Irradiation organic-chemistry.org
Vinylphenylfuran Tandem [4+2]/ nih.govnih.gov-H Shift Expoxyphenanthrene Thermal nih.govresearchgate.net
1-Methylindene Cycloaddition 1:1 Adduct Room Temperature

Reactivity with Trivalent Phosphorus Nucleophiles

The reaction of trivalent phosphorus compounds, such as phosphines, with dimethyl acetylenedicarboxylate is a cornerstone of organophosphorus chemistry, leading to the formation of highly valuable phosphorus ylides. mdpi.com The mechanism initiates with the nucleophilic attack of the phosphine (B1218219) on one of the acetylenic carbons of DMAD, a process often referred to as a phospha-Michael addition. This initial addition generates a zwitterionic intermediate.

This highly reactive zwitterion can be trapped by a proton source, such as an alcohol, phenol, or even a C-H acid, leading to the formation of a vinyltriphenylphosphonium salt. mdpi.com This salt is often unstable and readily undergoes a Michael addition with the conjugate base of the acid, resulting in the formation of a stabilized phosphorus ylide. mdpi.com The stability of these ylides is attributed to the delocalization of the negative charge onto the adjacent carbonyl groups.

The reaction can also proceed in the presence of other electrophiles. For instance, in the presence of carbon dioxide, the initially formed zwitterion can be trapped to form a five-membered oxaphospholene ring system. The reaction of triphenylphosphine with an excess of DMAD can lead to the formation of a cyclopentenylidenephosphorane, a 1:2 adduct. These reactions showcase the versatility of trivalent phosphorus nucleophiles in concert with DMAD to generate a diverse array of organophosphorus compounds, which are pivotal reagents in transformations like the Wittig reaction.

Multicomponent Reactions (MCRs) and Zwitterion Generation

Dimethyl acetylenedicarboxylate is a key reagent in multicomponent reactions (MCRs), which are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. A central feature of many DMAD-mediated MCRs is the in-situ generation of zwitterionic intermediates. rsc.org

Mechanisms of Zwitterion Formation and Capture

The formation of a zwitterion is typically initiated by the nucleophilic attack of a Lewis base, such as a tertiary amine, phosphine, or isocyanide, on one of the electrophilic carbons of the DMAD triple bond. rsc.orgnih.gov This initial addition creates a highly reactive 1,4-dipolar intermediate. This zwitterion possesses both a nucleophilic carbanion and an electrophilic cation, allowing it to react with a variety of trapping agents.

The capture of this zwitterionic intermediate is a crucial step in the MCR and dictates the structure of the final product. The zwitterion can be intercepted by a wide range of electrophiles and proton sources. For example, the zwitterionic intermediate generated from DMAD and an isocyanide can be trapped by active methylene (B1212753) compounds like 2-hydroxy-1,4-naphthoquinone (B1674593) or 4-hydroxycoumarin (B602359) to yield pyran-annulated heterocyclic systems. capes.gov.br Similarly, aldehydes can trap this zwitterion to afford 2-aminofurans. nih.gov The trapping of these transient intermediates allows for the construction of complex molecular architectures that would be difficult to access through traditional stepwise synthesis.

Integral Role in Simultaneous Bond and Functional Group Formation

Multicomponent reactions involving DMAD are exceptionally efficient in the simultaneous formation of multiple chemical bonds and the introduction of diverse functional groups in a single step. This high bond-forming efficiency is a hallmark of MCRs and contributes to their atom and step economy.

The zwitterionic intermediate generated from DMAD serves as a linchpin, connecting the different components of the reaction. For instance, in a three-component reaction involving a nucleophile, DMAD, and a third component (the trapping agent), the initial nucleophile-DMAD adduct formation is followed by the reaction of the zwitterion with the third component. This cascade of reactions can lead to the formation of two or more new bonds in a single pot.

The versatility of this approach allows for the synthesis of a vast array of structurally diverse and complex heterocyclic compounds. rsc.org By judiciously choosing the starting components—the nucleophile, DMAD, and the trapping agent—chemists can systematically vary the substitution patterns and the core heterocyclic scaffold of the final product. This strategy is particularly valuable in the construction of libraries of compounds for drug discovery and materials science.

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single, atom-economical step. nih.gov In these reactions, dimethyl acetylenedicarboxylate serves as a key electrophilic component. The general mechanism initiates with the nucleophilic attack of the isocyanide carbon on one of the sp-hybridized carbons of DMAD. researchgate.netjmaterenvironsci.com This addition generates a highly reactive zwitterionic intermediate. jmaterenvironsci.com This 1,4-dipolar species is not isolated but is efficiently trapped in situ by a third reactant, leading to the formation of diverse and highly functionalized heterocyclic scaffolds. researchgate.netjmaterenvironsci.com

The nature of the third component dictates the final product structure. For instance, when para-quinone diimines are used as the third component, they undergo a 1,3-dipolar cycloaddition with the zwitterionic intermediate to furnish spirofused γ-iminolactams in good yields. researchgate.net Similarly, reacting the DMAD-isocyanide zwitterion with electrophilic styrenes provides a facile, one-pot synthesis of fully substituted cyclopentadienes. nih.gov The versatility of this approach has been demonstrated in the synthesis of numerous other complex structures, including tricyclic fused pyrano[2,3-d]pyrido[1,2-a]pyrimidines and functionalized dihydro-4H-naphtho[2,3-g]chromenes. jmaterenvironsci.com

Isocyanide TypeThird ComponentResulting Heterocyclic SystemReference
Alkyl/Aryl Isocyanidespara-Quinone Diiminesγ-Iminolactams researchgate.net
Alkyl IsocyanidesElectrophilic StyrenesCyclopentadienes nih.gov
Various Isocyanides2-H-pyrido[1,2-a]pyrimidine-2,4(3H)-dionePyrano[2,3-d]pyrido[1,2-a]pyrimidines jmaterenvironsci.com
Various IsocyanidesAlizarinDihydro-4H-naphtho[2,3-g]chromenes jmaterenvironsci.com

Radical Addition Reactions

The electron-deficient triple bond of DMAD is also susceptible to attack by radical species. These reactions provide an effective route for carbon-carbon and carbon-heteroatom bond formation, often proceeding under mild conditions.

A notable application of radical addition to DMAD is the copper(I)-catalyzed synthesis of multisubstituted furans. researchgate.netsci-hub.ru This transformation utilizes readily available starting materials, such as acetophenones and DMAD, to construct the biologically relevant furan scaffold through a direct C(sp³)–H bond functionalization. researchgate.net

The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and employs an external oxidant like di-tert-butyl peroxide (DTBP). researchgate.net The proposed mechanism begins with the thermal decomposition of the peroxide to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the α-carbon of the acetophenone, producing a carbon-centered radical. This radical adds to the electron-deficient triple bond of DMAD, forming a vinyl radical intermediate. Subsequent intramolecular cyclization via attack on the carbonyl oxygen, followed by aromatization, yields the polysubstituted furan. The copper catalyst plays a crucial role in facilitating the single-electron transfer processes within the catalytic cycle. nih.govsustech.edu.cn This method offers an efficient and direct pathway to trisubstituted furans with a broad substrate scope. researchgate.net

Reactant 1 (Ketone)Reactant 2 (Alkyne)Catalyst/OxidantProduct TypeReference
Acetophenone DerivativesDimethyl AcetylenedicarboxylateCu(I) salts / DTBPPolysubstituted Furans researchgate.net
Aryl Methyl KetonesElectron-deficient alkynesCuI / BPOTrisubstituted Furans researchgate.net

Thermal and Electrocyclic Rearrangements

DMAD is a prominent reagent in thermal and electrocyclic reactions, where its high reactivity is harnessed to construct complex cyclic systems through controlled molecular rearrangements.

The synthesis of quinolone derivatives, a core structure in many pharmaceuticals, can be achieved through thermal cyclization reactions involving DMAD. rsc.orgresearchgate.net A common strategy involves the reaction of aromatic amines, such as anilines or phenylenediamines, with DMAD. rsc.orgresearchgate.net The initial step is typically a Michael-type conjugate addition of the amine to the electron-deficient alkyne, forming an enamine adduct, often with a fumarate (B1241708) geometry. researchgate.net

Upon heating, this intermediate undergoes an intramolecular cyclization. For example, bisenamines formed from the reaction of diamines with DMAD can be thermally cyclized to 4(1H)-quinolone derivatives. researchgate.net Similarly, the adduct formed between ethyl anthranilate and DMAD cyclizes under pyrolytic conditions to give an 8-carbethoxy-2-carbomethoxy-4(1H)-quinolone. researchgate.net These reactions often require high temperatures and may be conducted in high-boiling solvents like diphenyl ether to facilitate the cyclization step. researchgate.net The process is highly efficient for creating the fused heterocyclic quinolone ring system.

Starting MaterialReagentKey IntermediateFinal ProductConditionsReference
Aryl AminesDimethyl AcetylenedicarboxylateEnamine AdductQuinoline-2,4-dicarboxylateIodine, 80 °C rsc.org
m-PhenylenediamineDimethyl AcetylenedicarboxylateBisenamine (Fumarate)4(1H)-Quinolone derivativeThermal researchgate.net
Ethyl AnthranilateDimethyl AcetylenedicarboxylateFumarate Adduct8-Carbethoxy-2-carbomethoxy-4(1H)-quinolonePyrolytic researchgate.net

Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted formation of a sigma bond between the termini of a linear conjugated π-system, resulting in a cyclic compound. masterorganicchemistry.com A 1,6-electrocyclic reaction, or 6π-electrocyclization, involves a 1,3,5-hexatriene (B1211904) system. While direct examples of DMAD participating as an integral part of a 1,3,5-hexatriene system that cyclizes are specialized, its reaction with certain dienes can lead to intermediates that undergo subsequent pericyclic rearrangements.

For instance, the reaction of 3-carbamoyl-1-methyl-1,6-dihydropyridine with DMAD can be viewed in the context of pericyclic reactions. This reaction proceeds through a sequence of a Diels-Alder addition followed by a retro-Diels-Alder reaction, ultimately leading to dimethyl phthalate (B1215562) derivatives. rsc.org Although this is a cycloaddition-cycloreversion sequence rather than a pure electrocyclization, it demonstrates the utility of DMAD in transforming heterocyclic systems through concerted pathways. In a related context, the thermal rearrangement of di-(o-acetylphenyl)acetylene in the presence of DMAD as a trapping agent provides strong evidence for a transient biisobenzofuran intermediate, formed via a pathway that can be conceptualized as involving intramolecular cyclizations akin to electrocyclic ring closures. nih.gov These reactions highlight how the reactivity of DMAD can be coupled with pericyclic principles to achieve complex molecular transformations.

Computational and Theoretical Investigations of Acetylenedicarboxylic Acid Methyl Ester Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving DMAD. By calculating the electronic structure of molecules, DFT allows for the characterization of transient species and the energetic landscape of a reaction.

Characterization of Transition States and Intermediates

DFT calculations have been instrumental in identifying and characterizing the transition states and intermediates that govern the course of reactions with DMAD. For instance, in cycloaddition reactions, DFT studies have distinguished between concerted and stepwise mechanisms. researchgate.net

In the [8+2] cycloaddition reactions between dienylfurans or dienylisobenzofurans and DMAD, DFT calculations have revealed the presence of diradical and zwitterionic intermediates. pku.edu.cn For dienylfurans, the reaction proceeds through a stepwise mechanism initiated by the attack of the diene substituent on DMAD, forming a diradical intermediate. pku.edu.cn Conversely, the reaction with dienylisobenzofurans commences with a [4+2] cycloaddition, followed by a rate-determining stepwise pku.edu.cnnih.gov-vinyl shift. pku.edu.cn

The geometry of these transient species, including crucial bond lengths and angles, can be precisely calculated. For example, in the transition states of [3+2] cycloaddition reactions, the distances of the forming bonds can be determined, providing insight into the degree of synchronicity of the reaction. In one study, the C3-C4 and C5-O1 distances in the transition states were found to be approximately 2.5 Å and 1.8 Å, respectively, indicating an asynchronous process. nih.gov

Table 1: Calculated Geometries of Transition States in a [3+2] Cycloaddition Reaction

Parameter Transition State A (TSA) Transition State B (TSB)
C3-C4 distance (Å) 2.511 2.532

This table presents DFT-calculated bond distances in the transition states of a [3+2] cycloaddition reaction, illustrating the asynchronous nature of the bond formation. nih.gov

Analysis of Energetic Contributions to Potential Energy Barriers

A key advantage of DFT is its ability to accurately compute the potential energy surface of a reaction, including the energy barriers of transition states. This allows for a quantitative analysis of the feasibility of different reaction pathways.

In the study of [8+2] cycloadditions of dienylisobenzofurans with DMAD, DFT calculations determined the activation free energies for various competing pathways. For one pathway, the rate-determining step was found to be the formation of a zwitterionic intermediate with an activation free energy of 21.7 kcal/mol. pku.edu.cn Another competing pathway, a [4+2] cycloaddition, had a lower activation free energy of 16.6 kcal/mol. pku.edu.cn These calculations demonstrate how DFT can pinpoint the most energetically favorable reaction course.

The reliability of these computational predictions is often validated by comparison with experimental kinetic data. For instance, the calculated activation Gibbs energy for a pku.edu.cnnih.gov-vinyl shift in one system was 24.8 kcal/mol, which showed excellent agreement with the experimentally measured value of 24.2 kcal/mol. pku.edu.cn

Table 2: Calculated Activation Free Energies for Competing Pathways in an [8+2] Cycloaddition

Reaction Pathway Description Activation Free Energy (kcal/mol)
Pathway B Stepwise via zwitterionic intermediate 21.7
Pathway C [4+2] cycloaddition 16.6

This table showcases DFT-calculated activation free energies for different mechanistic pathways in the reaction of a dienylisobenzofuran with DMAD, highlighting the energetic preference for the [4+2] cycloaddition pathway. pku.edu.cn

Understanding Chemoselectivity, Regioselectivity, and Stereoselectivity

DFT calculations provide valuable tools for understanding and predicting the selectivity of chemical reactions. By analyzing the electronic properties of reactants and transition states, the origins of chemoselectivity, regioselectivity, and stereoselectivity can be unraveled.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps to explain reactivity and selectivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. pku.edu.cn The regioselectivity in the [8+2] cycloadditions of dienylisobenzofurans with DMAD is driven by the formation of a stable aromatic benzene (B151609) ring in the product. pku.edu.cn

In the context of Diels-Alder reactions, DFT studies have been employed to explain the "meta" regioselectivity observed in the reaction between 2-substituted 1,3-dienes and alkynyldihaloboranes. The stabilization of the "meta" transition state through secondary orbital interactions was identified as the key factor. nih.gov Similarly, for the hetero-Diels-Alder reactions of styrenes, DFT calculations, in combination with the Hard and Soft Acids and Bases (HSAB) principle, have been used to predict the preferred regioisomers. ias.ac.in

Molecular Modeling and Quantum Chemical Calculations

Beyond DFT, a broader range of molecular modeling and quantum chemical calculation techniques are employed to investigate the chemistry of DMAD. These methods allow for the prediction of reaction outcomes and the exploration of various factors influencing reactivity.

Prediction of Reaction Pathways and Outcomes

Quantum chemical calculations are a cornerstone for predicting the most likely pathways a reaction will follow. rsc.org By mapping out the potential energy surface, researchers can identify the lowest energy paths from reactants to products, thereby predicting the major products of a reaction.

For example, in the reaction of 1,2-diamino-4-phenylimidazole with DMAD, quantum-chemical calculations were used to evaluate several hypothetical cyclic products. The calculations indicated that only the formation of one specific cyclic system was a viable reaction path. mdpi.com These predictive capabilities are invaluable in guiding synthetic efforts and avoiding unfeasible reaction designs. researchgate.net

The mechanism of addition of DMAD to 1-methyl-2-vinylpyrrole was investigated using both semiempirical and ab initio methods. These calculations revealed two competitive mechanisms in the gas phase: a concerted asynchronous pathway and a stepwise pathway. bohrium.com This highlights the ability of computational methods to uncover multiple potential reaction channels.

Influence of Reactant Polarity and Catalyst Effects

Computational studies are particularly adept at dissecting the influence of electronic factors, such as reactant polarity, and the role of catalysts on reaction mechanisms and rates.

The polarity of reactants can significantly influence whether a reaction proceeds through a concerted or a stepwise polar mechanism. nih.gov In reactions involving DMAD, which is an electron-deficient acetylene (B1199291), its interaction with electron-rich nucleophiles often leads to polar mechanisms characterized by the formation of zwitterionic intermediates. mdpi.com

The effect of catalysts can also be effectively modeled. In the synthesis of imidazo[1,5-b]pyridazine (B2384543) derivatives from 1,2-diamino-4-phenylimidazole and DMAD, the addition of acetic acid as a catalyst was observed to significantly accelerate the reaction. mdpi.comnih.gov Quantum-chemical calculations can model the interaction of the catalyst with the reactants and transition states, explaining the observed rate enhancement. For instance, in a trimolecular process involving methanol (B129727), the methanol molecule was shown to act as a bifunctional catalyst, lowering the energy barrier for a proton transfer step. mdpi.com Similarly, DFT calculations on the acid-catalyzed aldol (B89426) condensation have shown that the presence of an acid can dramatically decrease the activation energy, making the reaction more feasible. mdpi.com In a pyridine-catalyzed reaction, a 1,4-dipolar intermediate generated from pyridine (B92270) and DMAD is a key reactive species. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

Compound Name
Acetylenedicarboxylic Acid Methyl Ester (Dimethyl acetylenedicarboxylate (B1228247), DMAD)
1,2-Diamino-4-phenylimidazole
Imidazo[1,5-b]pyridazines
Dienylfurans
Dienylisobenzofurans
1-Methyl-2-vinylpyrrole
2-Substituted 1,3-dienes
Alkynyldihaloboranes
Styrenes
Acetic Acid
Methanol

Protonation Studies in Superacidic Systems

While direct computational and theoretical studies focusing specifically on the protonation of this compound (dimethyl acetylenedicarboxylate, DMAD) in superacidic systems are not extensively documented in publicly available research, the behavior of analogous dicarbonyl compounds and esters under such conditions provides a strong basis for predicting its reactivity. Theoretical investigations into the protonation of molecules containing ester and alkyne functionalities in highly acidic media reveal key insights into the formation and stability of the resulting cationic species.

In superacidic environments, such as those created by Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or a mixture of a strong Lewis acid with a Brønsted acid (e.g., HF-SbF₅), weak bases like carbonyl compounds undergo protonation. For a molecule like dimethyl acetylenedicarboxylate, which possesses two ester carbonyl groups, it is anticipated that protonation would occur at the carbonyl oxygen atoms. This is consistent with studies on similar dicarbonyl compounds, such as diazomalonates, which have been shown to form stable O,O-diprotonated species in superacids. These diprotonated species have been characterized by techniques like NMR spectroscopy and their structures and stabilities have been investigated using Density Functional Theory (DFT) calculations.

The protonation of the carboxyl group is a common phenomenon in superacidic systems. For instance, in the deoxyfluorination of glyoxylic acid using a binary superacid, the carboxy group is protonated. This protonation enhances the electrophilicity of the carbonyl carbon.

Theoretical calculations would be crucial in elucidating the precise structure and energetics of protonated DMAD. Key areas of investigation would include determining the preferred site of protonation (carbonyl oxygen versus the acetylenic bond) and the relative stability of mono- and di-protonated species. It is expected that protonation of the carbonyl oxygen would be thermodynamically more favorable due to the formation of resonance-stabilized oxonium ions.

Furthermore, computational models could predict the geometric and electronic structural changes upon protonation. For instance, an elongation of the C=O bond and a shortening of the C-O single bond in the ester functionality would be expected, reflecting the increased double-bond character of the latter. The distribution of positive charge within the protonated molecule would also be a key output of such calculations.

The following table summarizes the predicted behavior and key parameters of interest for the theoretical investigation of dimethyl acetylenedicarboxylate protonation in superacids, based on analogous systems.

Parameter Predicted Behavior/Value Basis of Prediction
Primary Protonation Site Carbonyl Oxygen AtomsStudies on diazomalonates and other dicarbonyl compounds in superacids show preferential O-protonation.
Expected Cationic Species Mono- and Di-O-protonated speciesPresence of two ester functionalities.
Computational Method of Choice Density Functional Theory (DFT)Commonly used for accurate prediction of geometries and energies of protonated organic molecules.
Expected Geometric Changes Elongation of C=O bond, shortening of C-O single bondResonance stabilization of the resulting oxonium ion.
Expected Spectroscopic Shifts (¹³C NMR) Downfield shift of carbonyl carbon signalsIncreased positive charge density on the carbonyl carbon upon protonation.

It is important to note that while these predictions are based on sound chemical principles and analogous systems, dedicated computational and experimental studies on this compound are necessary for definitive confirmation.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for DMAD Reactions

The exploration of new catalytic systems to mediate reactions involving dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a burgeoning field of research. While traditional methods have often relied on thermal activation, recent efforts have focused on the development of milder and more selective catalytic processes. This includes advancements in organocatalysis, transition-metal catalysis, and Lewis acid catalysis, each offering unique advantages in controlling the reactivity of DMAD.

Organocatalysis has emerged as a powerful strategy for promoting DMAD reactions. For instance, pyridine (B92270) has been effectively utilized to catalyze the reaction of DMAD with aldehydes and N-tosylimines, leading to the synthesis of 2-benzoylfumarates and 1-azadienes, respectively. mdpi.com The mechanism of this transformation is believed to proceed through the formation of a 1,4-dipolar intermediate. mdpi.com

N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts that have shown significant promise in activating DMAD. cardiff.ac.ukresearchgate.net These nucleophilic carbenes can add to DMAD to generate zwitterionic intermediates, which can then participate in a variety of subsequent reactions. The modular nature of NHC catalysts allows for fine-tuning of their steric and electronic properties, offering a high degree of control over reaction outcomes. wiley.com

Transition-metal catalysis has also been extensively investigated for mediating cycloaddition reactions involving DMAD. nih.govresearchgate.net Catalysts based on palladium, nickel, and other transition metals have been shown to facilitate [4+2] cycloadditions under mild conditions, even with substrates that are unreactive in thermal Diels-Alder reactions. researchgate.net These catalyzed processes often proceed through distinct mechanistic pathways compared to their uncatalyzed counterparts, allowing for unique reactivity and selectivity.

Lewis acid catalysis provides another avenue for activating DMAD towards nucleophilic attack and cycloaddition reactions. Ethylaluminum dichloride, a strong Lewis acid, has been shown to effectively catalyze the [2+2] cycloaddition and ene reactions of DMAD with alkenes. thieme-connect.com The Lewis acid coordinates to the carbonyl oxygen of the ester group, increasing the electrophilicity of the alkyne and promoting the desired transformation.

The table below summarizes some of the novel catalytic systems being explored for reactions involving DMAD.

Catalytic SystemCatalyst ExamplesTypes of DMAD Reactions Promoted
OrganocatalysisPyridine, N-Heterocyclic Carbenes (NHCs)Cycloadditions, Michael additions, annulations
Transition-Metal CatalysisPalladium complexes, Nickel complexes[4+2] Cycloadditions, annulations
Lewis Acid CatalysisEthylaluminum dichloride (EtAlCl₂)[2+2] Cycloadditions, ene reactions

The continued development of these and other novel catalytic systems will undoubtedly lead to new and efficient methods for the utilization of DMAD in organic synthesis, enabling the construction of increasingly complex molecular architectures with high levels of control and selectivity.

Exploration of DMAD in Sustainable Chemical Processes

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. The exploration of dimethyl acetylenedicarboxylate (DMAD) in sustainable chemical processes is an active area of research, with a focus on reducing the environmental impact of chemical transformations. Key aspects of this research include the use of green solvents, the development of atom-economical reactions, the utilization of renewable feedstocks, and the implementation of energy-efficient reaction conditions.

The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. researchgate.netnih.gov Research in this area has focused on the use of water and ionic liquids as alternative reaction media for DMAD reactions. wiley.comresearchgate.net Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Ionic liquids, with their low vapor pressure and high thermal stability, offer advantages in terms of catalyst recycling and product separation. nih.gov The development of DMAD reactions that can be performed in these green solvents is a significant step towards more sustainable chemical manufacturing.

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle of green chemistry. researchgate.net Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. nih.gov Many reactions involving DMAD, particularly cycloadditions, exhibit high atom economy, making them attractive from a sustainability perspective. mdpi.com

The use of renewable feedstocks as starting materials for chemical synthesis is crucial for transitioning away from a fossil fuel-based economy. organic-chemistry.orgresearchgate.netnih.gov Research in this area is exploring the use of biomass-derived platform molecules in reactions with DMAD to produce valuable chemicals and materials. researchgate.net By utilizing renewable resources, the chemical industry can reduce its reliance on finite resources and minimize its carbon footprint.

Energy efficiency is another important consideration in the development of sustainable chemical processes. Microwave and ultrasonic irradiation have emerged as energy-efficient alternatives to conventional heating methods. researchgate.netnih.gov These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rsc.org The application of microwave and ultrasound-assisted synthesis to DMAD reactions has the potential to significantly improve the energy efficiency of these transformations.

The table below highlights some of the key strategies being explored to incorporate DMAD into more sustainable chemical processes.

Sustainability StrategyApproachRelevance to DMAD Chemistry
Green Solvents Use of water, ionic liquids, or solvent-free conditions. researchgate.netnih.govReduces reliance on volatile organic compounds, facilitating easier product separation and catalyst recycling. wiley.comresearchgate.net
Atom Economy Designing reactions that maximize the incorporation of reactant atoms into the final product. researchgate.netDMAD is well-suited for highly atom-economical cycloaddition reactions. mdpi.comnih.gov
Renewable Feedstocks Utilizing starting materials derived from biomass. organic-chemistry.orgresearchgate.netnih.govEnables the synthesis of bio-based chemicals and materials from DMAD. researchgate.net
Energy Efficiency Employing microwave or ultrasonic irradiation to accelerate reactions. researchgate.netnih.govReduces energy consumption and reaction times compared to conventional heating methods. rsc.org

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved chemical transformations. In many reactions involving dimethyl acetylenedicarboxylate (DMAD), the formation of transient intermediates, such as zwitterions and cycloadducts, is proposed. thieme-connect.comresearchgate.net The direct observation and characterization of these short-lived species, however, remains a significant challenge. The development and application of advanced spectroscopic techniques are opening new avenues for elucidating the intricate details of DMAD reaction mechanisms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. wiley.com By acquiring NMR spectra at various time points during a reaction, it is possible to identify and characterize reaction intermediates that may not be observable by conventional ex situ analysis. cardiff.ac.ukresearchgate.net Variable-temperature NMR studies can also provide valuable information about the dynamic behavior of molecules in solution, such as the fluxional processes in organometallic complexes derived from DMAD. The use of hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically enhance the sensitivity of NMR, enabling the detection of low-concentration intermediates. nih.gov

Mass spectrometry (MS) is another indispensable tool for the identification of reaction intermediates. rsc.org Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling their detection by the mass spectrometer. Tandem mass spectrometry (MS/MS) can provide structural information about the detected ions by fragmenting them and analyzing the resulting fragment ions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of intermediates with high accuracy. organic-chemistry.org The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for separating and identifying multiple components in a complex reaction mixture. mdpi.com

For studying extremely short-lived intermediates on the femtosecond to picosecond timescale, ultrafast spectroscopic techniques are required. nih.gov Time-resolved spectroscopy, such as pump-probe spectroscopy, can provide snapshots of molecular structures as they evolve during a chemical reaction. researchgate.net Ultrafast electron diffraction (UED) is another powerful technique that can directly image the transient structures of molecules with atomic resolution. nih.gov

The table below summarizes some of the advanced spectroscopic techniques being used to characterize transient intermediates in DMAD reactions.

Spectroscopic TechniqueInformation ObtainedExamples of Application in DMAD Chemistry
In situ NMR Spectroscopy Real-time monitoring of reaction progress, identification of intermediates, kinetic data. cardiff.ac.ukwiley.comresearchgate.netCharacterization of zwitterionic intermediates and fluxional organometallic complexes. nih.gov
Mass Spectrometry (MS) Detection and structural elucidation of intermediates, determination of elemental composition. organic-chemistry.orgrsc.orgIdentification of Michael adducts and other transient species in complex reaction mixtures. mdpi.com
Ultrafast Spectroscopy Study of extremely short-lived intermediates on the femtosecond to picosecond timescale. nih.govnih.govProbing the dynamics of bond formation and breaking in cycloaddition reactions. researchgate.netresearchgate.net

By applying these advanced spectroscopic methods, researchers can gain unprecedented insights into the mechanisms of DMAD reactions, paving the way for the development of more efficient and selective synthetic methods.

Applications in Chemo- and Biocatalysis

The integration of dimethyl acetylenedicarboxylate (DMAD) into chemo- and biocatalytic processes represents a significant frontier in the pursuit of sustainable and efficient chemical synthesis. This approach leverages the high reactivity and versatility of DMAD in concert with the selectivity and environmentally benign nature of enzymatic and chemoenzymatic transformations.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. While the application of biocatalysis to reactions directly involving the carbon-carbon triple bond of DMAD is still an emerging area, the ester functionalities of DMAD present immediate opportunities for enzymatic transformations. For instance, lipases and esterases could be employed for the selective hydrolysis or transesterification of one or both of the methyl ester groups. This would provide a green and highly selective method for the synthesis of mono-methyl acetylenedicarboxylate or acetylenedicarboxylic acid, valuable building blocks in their own right.

Chemoenzymatic synthesis, which combines enzymatic and chemical transformations in a single pot or in a sequential manner, offers a powerful strategy for the synthesis of complex molecules. In the context of DMAD, a chemoenzymatic approach could involve an initial chemical reaction to introduce new functionality into the DMAD molecule, followed by an enzymatic transformation to selectively modify a different part of the molecule. For example, a Diels-Alder reaction of DMAD with a diene could be followed by a lipase-catalyzed resolution of the resulting racemic cycloadduct to afford an enantiomerically pure product. This approach combines the power of C-C bond formation with the exquisite stereoselectivity of enzymes.

Furthermore, the development of novel enzymes through directed evolution and protein engineering could expand the scope of biocatalysis to include reactions that are currently not possible. It is conceivable that enzymes could be engineered to catalyze additions to the electrophilic triple bond of DMAD, offering a completely new and sustainable approach to the functionalization of this versatile reagent.

The table below outlines potential applications of DMAD in chemo- and biocatalysis.

Catalytic ApproachPotential Application with DMADAdvantages
Biocatalysis Selective hydrolysis or transesterification of ester groups by lipases or esterases.Mild reaction conditions, high selectivity, environmentally benign.
Chemoenzymatic Synthesis Combination of a chemical reaction (e.g., cycloaddition) with an enzymatic transformation (e.g., kinetic resolution).Access to enantiomerically pure products, increased molecular complexity.
Engineered Enzymes Development of novel enzymes for additions to the C-C triple bond of DMAD.Unprecedented reactivity, sustainable functionalization of alkynes.

The exploration of DMAD in chemo- and biocatalysis is still in its early stages, but the potential for developing novel, sustainable, and highly selective synthetic methods is immense. As our understanding of enzymology and protein engineering continues to grow, so too will the opportunities for harnessing the power of nature to transform this versatile chemical building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of dimethyl acetylenedicarboxylate (DMAD) reactions with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and data-rich chemical synthesis. These modern technologies offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for high-throughput experimentation and optimization.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, is particularly well-suited for reactions involving highly reactive reagents like DMAD. The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for precise control over reaction parameters such as temperature and pressure, which can be crucial for controlling the selectivity of DMAD reactions. Furthermore, the ability to handle hazardous reagents and intermediates in a closed system enhances the safety of these transformations. The integration of in-line purification and analysis techniques can enable the development of fully automated and self-optimizing flow synthesis platforms.

Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, are revolutionizing the way chemists discover and develop new molecules. These platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates for DMAD reactions, accelerating the pace of discovery. The data generated from these high-throughput experiments can be used to train machine learning algorithms to predict the outcomes of new reactions and to propose optimal synthetic routes.

The combination of flow chemistry and automated synthesis offers a particularly powerful approach for the synthesis of complex molecules using DMAD as a key building block. Multi-step syntheses can be performed in a continuous and automated fashion, eliminating the need for manual intervention and purification of intermediates. This approach has the potential to significantly reduce the time and resources required to synthesize new materials and pharmaceuticals.

The table below summarizes the key advantages of integrating DMAD reactions with flow chemistry and automated synthesis platforms.

TechnologyKey AdvantagesRelevance to DMAD Chemistry
Flow Chemistry Precise control over reaction parameters, enhanced safety, improved heat and mass transfer.Enables the safe and selective execution of highly exothermic or fast reactions involving DMAD.
Automated Synthesis Platforms High-throughput screening and optimization, data-driven discovery, accelerated synthesis.Facilitates the rapid discovery of new DMAD reactions and the optimization of existing ones.
Integrated Flow and Automation Continuous multi-step synthesis, in-line purification and analysis, self-optimizing systems.Enables the efficient and automated synthesis of complex molecules from DMAD.

The continued development of these advanced technologies will undoubtedly play a crucial role in unlocking the full potential of dimethyl acetylenedicarboxylate as a versatile and powerful tool in modern organic synthesis.

Q & A

What are the optimal synthetic routes for preparing DMAD, and how does its purity impact downstream reactivity?

DMAD is typically synthesized via esterification of acetylenedicarboxylic acid (prepared from α,β-dibromosuccinic acid and potassium hydroxide) with methanol under acidic conditions . Purity is critical, as residual acids or moisture can promote side reactions (e.g., hydrolysis to maleic acid derivatives). Distillation under reduced pressure (bp 95–98°C) is recommended, with storage in anhydrous conditions to prevent degradation . Impurities in DMAD may lead to inconsistent yields in cycloadditions or polymerization reactions .

How does DMAD participate in [2+2] and [3+2] cycloadditions, and what factors influence regioselectivity?

DMAD acts as a dienophile in Diels-Alder reactions and participates in Huisgen 1,3-dipolar cycloadditions with azides or nitrones. Regioselectivity is controlled by electronic effects: electron-deficient alkynes favor endo transition states in Diels-Alder reactions, while steric hindrance from substituents on the diene directs substituent positioning . For example, reactions with cyclic amidines yield 1,3-thiazine derivatives via regioselective [3+2] pathways . Computational modeling (e.g., DFT) combined with experimental validation using NMR (e.g., 13C^{13}\text{C}-1H^1\text{H} coupling constants) can resolve ambiguities in product structures .

What spectroscopic techniques are most effective for characterizing DMAD-derived adducts, and how are data contradictions resolved?

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^1\text{H} NMR are critical for identifying regioisomers. Vicinal 3JC,H^3J_{\text{C,H}} couplings distinguish between cis/trans configurations in exocyclic double bonds (e.g., maleate vs. fumarate derivatives) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in heptalene systems stabilized by DMAD-derived ester groups .
  • IR and MS : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and molecular ion peaks (m/z 142 for DMAD). Contradictions between predicted and observed data (e.g., unexpected downfield shifts) often arise from solvent effects or hydrogen bonding, requiring multi-technique validation .

How do reaction conditions (e.g., solvent, catalyst, temperature) modulate DMAD’s reactivity in heterocyclic synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity in Huisgen cycloadditions, while non-polar solvents favor Diels-Alder kinetics .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) lower activation barriers in azulene functionalization, enabling maleic ester adduct formation at 80°C instead of 120°C .
  • Temperature : Elevated temperatures (>100°C) promote retro-cycloadditions, necessitating precise control to avoid decomposition . Optimization studies using DOE (Design of Experiments) can identify robust conditions for novel heterocycles (e.g., imidazolones, coumarin derivatives) .

What safety protocols are essential for handling DMAD in laboratory settings?

DMAD is a lacrimator and skin irritant (R43, S36/37). Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use .
  • Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers and moisture . First aid requires immediate flushing with water for eye/skin contact and medical consultation for inhalation .

How does DMAD enable hyperpolarization studies in NMR, and what mechanistic insights does this provide?

DMAD-derived maleic esters, generated via parahydrogenation, form long-lived spin states in hyperpolarized 1H^1\text{H} NMR. The symmetry of the vinylene protons (V and V’) preserves spin order, allowing detection of transient intermediates in catalytic hydrogenation. Field-cycling experiments reveal singlet-triplet transitions, providing insights into spin coupling networks and reaction dynamics .

What strategies mitigate side reactions (e.g., polymerization or hydrolysis) during DMAD-based syntheses?

  • Moisture Control : Use molecular sieves or anhydrous solvents to suppress hydrolysis to maleic acid .
  • Inhibitors : Radical scavengers (e.g., BHT) prevent polymerization during storage .
  • Low-Temperature Reactions : Slow addition of DMAD to exothermic reactions (e.g., with azides) minimizes thermal degradation .

How is DMAD applied in photochemical reactions, and what role do substituents play in product formation?

In UV-driven reactions, DMAD reacts with 7-aminocoumarins to form α-amino radicals, which undergo cyclization at C(6) or C(8) of the coumarin core. Substituents on the coumarin (e.g., diethylamino groups) direct regioselectivity via resonance stabilization of intermediates. PMR spectroscopy confirms stereochemistry, showing distinct coupling patterns for cis/trans adducts .

What computational tools are used to predict DMAD’s reactivity in novel reaction systems?

  • DFT Calculations : Model transition states and activation energies for cycloadditions, validated by experimental yields .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) .
  • Machine Learning : Predict regioselectivity in heterocycle synthesis using datasets from analogous alkyne reactions .

How does DMAD contribute to pharmaceutical intermediate synthesis, and what are key challenges in scaling these reactions?

DMAD is used in multi-step syntheses of bioactive compounds (e.g., Repinotan hydrochloride). Challenges include:

  • Scalability : Batch vs. flow chemistry optimization to manage exothermicity .
  • Purification : Chromatography or crystallization to isolate polar intermediates .
  • Regulatory Compliance : Documentation of impurity profiles (e.g., genotoxic residuals) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.